

Fenquinotrione application for controlling broadleaf weeds in rice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenquinotrione

Cat. No.: B1443749

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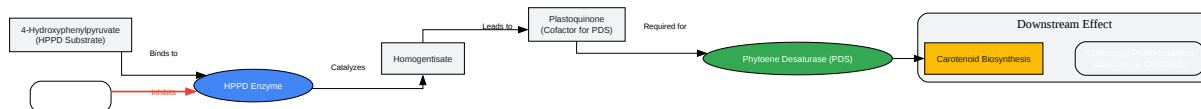
Application Notes and Protocols for Fenquinotrione in Rice

Introduction

Fenquinotrione is a novel triketone herbicide developed for selective control of a wide spectrum of broadleaf and sedge weeds in rice cultivation.[1][2][3][4] Its unique mode of action and high degree of crop safety make it a valuable tool for managing problematic weeds, including those resistant to acetolactate synthase (ALS) inhibiting herbicides.[2] These notes provide detailed information on its mechanism of action, selectivity, application protocols, and performance data for research and development professionals.

Mechanism of Action: HPPD Inhibition

Fenquinotrione's herbicidal activity stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase involved in the carotenoid biosynthesis pathway. The resulting disruption of carotenoid production leaves chlorophyll unprotected from photo-oxidation, causing characteristic bleaching symptoms and eventual death of the susceptible plant. Studies show **fenquinotrione** potently inhibits HPPD, with an IC₅₀ value of 44.7 nM in *Arabidopsis thaliana*.

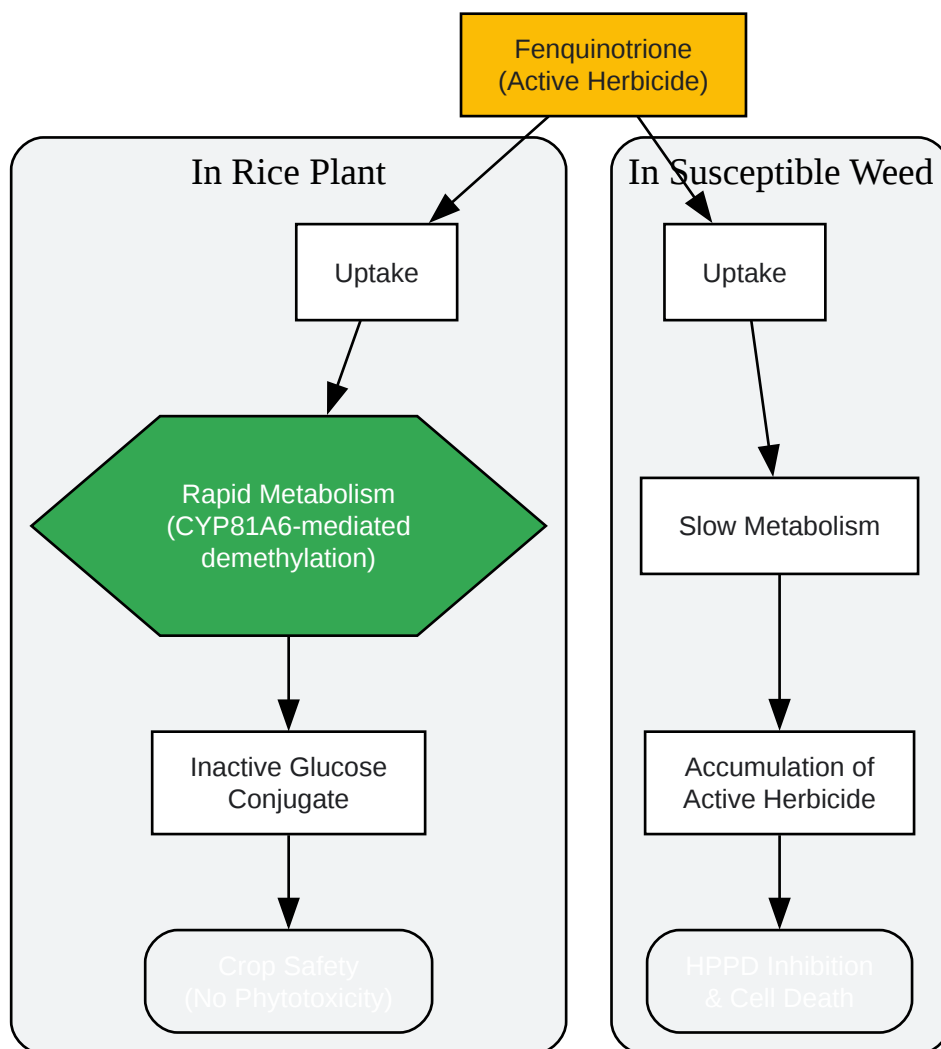


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Caption: **Fenquinotrione** inhibits the HPPD enzyme, disrupting carotenoid synthesis and leading to weed death.

Mechanism of Selectivity in Rice

The excellent selectivity of **fenquinotrione**, allowing it to control weeds without harming rice, is not due to differences in target site sensitivity. In fact, **fenquinotrione** effectively inhibits rice HPPD (OsHPPD) with an IC₅₀ of 27.2 nM. The selectivity is achieved through rapid metabolic detoxification within the rice plant. Rice possesses cytochrome P450 enzymes, specifically CYP81A6, that mediate the demethylation of **fenquinotrione**. This is followed by a glucose conjugation step, converting the herbicide into a non-toxic metabolite. Susceptible weeds lack this rapid metabolic pathway, leading to the accumulation of the active herbicide and subsequent phytotoxicity. This metabolic-based safety allows **fenquinotrione** to be used across various rice varieties.



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Caption: **Fenquinothione** selectivity is based on rapid metabolic detoxification in rice versus accumulation in weeds.

Performance and Efficacy Data

Quantitative data from various studies demonstrate the efficacy and safety of **fenquinothione**.

Table 1: Inhibitory Activity of **Fenquinothione** against HPPD Enzyme

Target Organism	IC50 (nM)	Reference
Arabidopsis thaliana	44.7	

| Rice (Oryza sativa) | 27.2 | |

Table 2: Efficacy of **Fenquinotrione** on Key Weeds in Rice

Weed Species	Growth Stage	Application Rate (g a.i./ha)	Efficacy Level	Reference
Schoenoplectus juncoides	Pre-emergence to 4-leaf	300	High	
Monochoria vaginalis	Pre-emergence to 4-leaf	300	High	
Sagittaria trifolia	Pre-emergence to 1-arrowhead-leaf	300	High	
Monochoria spp.	Pre- to Early Post-emergence	125 - 250	Excellent	
Cyperus spp.	Pre- to Early Post-emergence	125 - 250	Excellent	
Amaranthus spp.	Pre- to Early Post-emergence	125 - 250	Excellent	

| ALS-Resistant Fimbristylis miliacea | 5 to 6-leaf | 125 | Outstanding | |

Table 3: Crop Safety Profile of **Fenquinotrione** in Rice

Rice Type	Application Rate (g a.i./ha)	Observation	Reference
Japonica type cv. Kinmaze (Transplanted)	up to 1,000	Sufficient safety margin	
Indica type cv. Suphanburi No. 1 (Dry-seeded)	up to 1,000	Sufficient safety margin	

| Oryza sativa cv. Kinmaze | ED20 (Dosage at 20% inhibition) | >300 | |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy and selectivity of **fenquinotrione**.

This protocol is designed for controlled environment assessment of herbicidal effects on various weed species and rice cultivars.

- Plant Material:
 - Sow seeds of target weed species and rice cultivars in pots (e.g., 9-12 cm diameter) filled with standardized potting soil.
 - Grow plants in a greenhouse under controlled conditions (e.g., 25-30°C, 12-14h photoperiod).
 - Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
- Herbicide Application:
 - Apply **fenquinotrione** at desired growth stages (e.g., 2-3 leaf stage for post-emergence).
 - Prepare stock solutions and perform serial dilutions to achieve a range of application rates (e.g., 50, 100, 150, 200, 300 g a.i./ha).

- Use a laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform application at a defined spray volume (e.g., 300-450 L/ha).
- Experimental Design:
 - Arrange pots in a completely randomized design (CRD) with 3-4 replications per treatment.
 - Include an untreated control and a vehicle control (sprayed only with the solvent/surfactant solution) for comparison.
- Data Collection and Analysis:
 - Visually assess weed control efficacy and crop phytotoxicity at set intervals (e.g., 7, 14, and 21 days after treatment - DAT).
 - Use a rating scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.
 - At the final assessment, harvest the above-ground biomass, dry in an oven (e.g., 70°C for 72h), and record the dry weight.
 - Analyze data using ANOVA and calculate dose-response curves to determine ED50 (effective dose for 50% inhibition) or ED90 values.

This protocol outlines the methodology for evaluating **fenquinotrione** performance under real-world agricultural conditions.

- Site Selection and Preparation:
 - Select a field with a known history of uniform broadleaf weed infestation.
 - Prepare the land according to standard local practices for either dry-seeded or transplanted rice.
- Experimental Design and Plot Layout:
 - Use a Randomized Complete Block Design (RCBD) with 3-4 replications.

- Establish individual plots of a specified size (e.g., 3m x 4m) with buffer zones (e.g., 0.5-1m) between plots to prevent spray drift.
- Treatment Application:
 - Treatments should include multiple rates of **fenquinotrione**, a standard herbicide check, a hand-weeded check, and a weedy (untreated) check.
 - Apply herbicides at the appropriate timing (pre-emergence or early post-emergence) using a calibrated knapsack sprayer with a flat fan nozzle to deliver a consistent volume (e.g., 450 L/ha).
- Data Collection:
 - Weed Control: At 21 and 40 DAT, place a quadrat (e.g., 0.5m x 0.5m) in each plot to count weed density by species and collect weed biomass.
 - Crop Phytotoxicity: Visually assess crop injury at regular intervals using the 0-100 scale.
 - Yield Parameters: At harvest, measure grain yield, panicle length, and spikelet count from a designated area within each plot.
- Data Analysis:
 - Subject the collected data to Analysis of Variance (ANOVA).
 - Use an appropriate mean separation test (e.g., Tukey's HSD) to determine significant differences among treatments.
 - Calculate Weed Control Efficiency (WCE) based on weed density or biomass reduction relative to the weedy check.



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Caption: A generalized workflow for conducting herbicide efficacy and selectivity trials.

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- To cite this document: BenchChem. [Fenquinoatrione application for controlling broadleaf weeds in rice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443749#fenquinoatrione-application-for-controlling-broadleaf-weeds-in-rice]

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